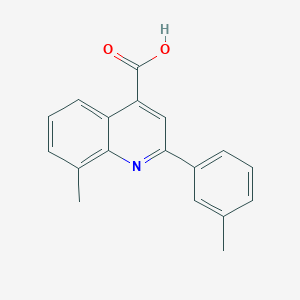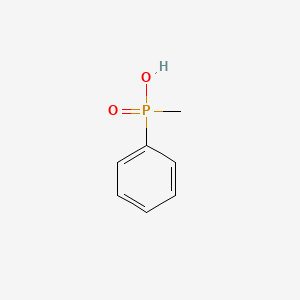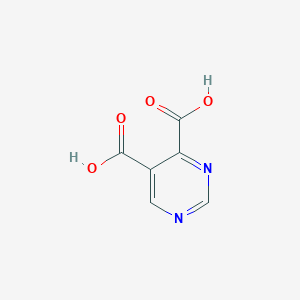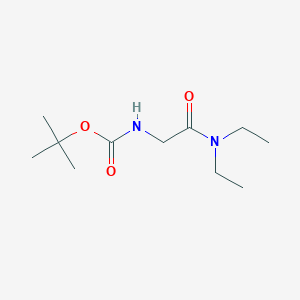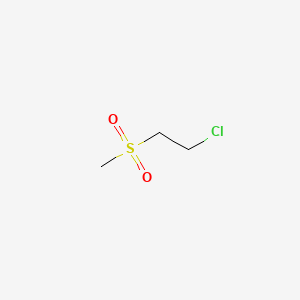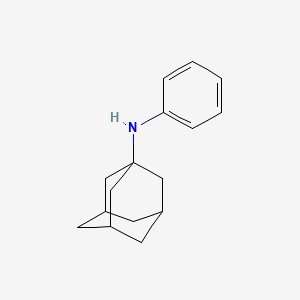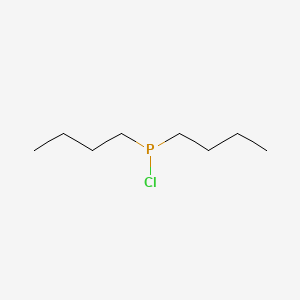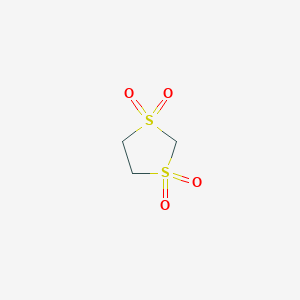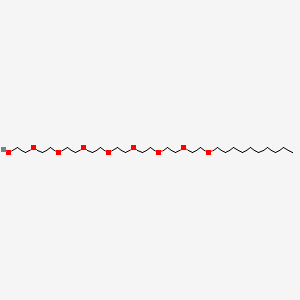
3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
説明
3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol, commonly referred to as “OOTTA-1-OL”, is a synthetic organic compound that has been studied for its potential applications in medicine and other fields. OOTTA-1-OL has a variety of properties that make it an attractive option for research, including its ability to act as a prodrug, its low toxicity, and its lack of immunogenicity. OOTTA-1-OL has been studied for its use in drug delivery, gene therapy, and cancer therapy, among other applications.
科学的研究の応用
Intestinal Sodium Transport Mechanisms
Octaethylene glycol monodecyl ether has been utilized in research to assess mechanisms related to sodium transport in the intestines. This application is crucial for understanding electrolyte balance and the physiological processes of nutrient absorption .
Inkjet Ink for Textiles
This compound has been used to investigate interactions between dyes and surfactants in inkjet ink specifically designed for textiles. Understanding these interactions is essential for improving the quality and durability of printed fabrics .
Membrane Protein Studies
As a detergent, it is used for studying membrane proteins in a state that closely resembles their native environment. This is particularly important for proteins like ATPase, as it helps in understanding their structure and function in biological membranes .
Bioanalytical Method Development
A rapid, sensitive, and reliable bioanalytical method was developed using liquid chromatography–tandem mass spectrometry (LC–MS-MS) for the determination of Octaethylene glycol monodecyl ether in rat plasma. This application is significant for pharmacokinetic studies and drug development processes .
Nonionic Surfactant in Industrial Applications
It serves as a nonionic surfactant commonly used in various industrial applications due to its hydrophilic head and lipophilic tail. It’s suitable for use in products like lotions, detergents, and solubilizers .
作用機序
Target of Action
Octaethylene glycol monodecyl ether, also known as 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol or 2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a nonionic surfactant . It is particularly useful in the study of membrane proteins , where it is used to solubilize and stabilize proteins for structural analysis techniques .
Mode of Action
The compound’s mode of action is attributed to its amphiphilic nature , with a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dodecyl group . It forms micelles in aqueous solutions, where the hydrophobic tails aggregate to shield themselves from the surrounding water molecules, while the hydrophilic PEG chains extend outward, imparting solubility to hydrophobic molecules or particles .
Pharmacokinetics
A study has been conducted to determine the pharmacokinetics of Octaethylene glycol monodecyl ether in rat plasma using liquid chromatography–tandem mass spectrometry (LC–MS-MS) . The oral bioavailability of the compound was found to be 34.4% .
Result of Action
The primary result of Octaethylene glycol monodecyl ether’s action is the solubilization and stabilization of integral membrane proteins while maintaining their native structure and function . This unique property makes it an invaluable tool in membrane protein research .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHIOBAHVUDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075208 | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
CAS RN |
24233-81-6 | |
| Record name | Octaethylene glycol monodecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24233-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024233816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is octaethylene glycol monodecyl ether detected and quantified in biological samples?
A1: A rapid and sensitive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for determining octaethylene glycol monodecyl ether concentrations in rat plasma. [] This method utilizes a reversed-phase C18 column for chromatographic separation and operates in multiple reaction monitoring (MRM) mode for mass spectrometric detection. It offers high specificity, accuracy, and reproducibility, making it suitable for pharmacokinetic studies. []
Q2: Can you elaborate on the adsorption behavior of octaethylene glycol monodecyl ether at interfaces?
A2: Octaethylene glycol monodecyl ether forms monolayers at the air-water interface. Studies using External Reflection Fourier Transform Infrared Spectroscopy (ERFTIRS) coupled with Target Factor Analysis (TFA) allow for the separation of signals from the bulk solution and the adsorbed monolayer. [] This technique reveals a linear relationship between the adsorbed amount and the surface excess, suggesting the formation of isotropic films with consistent density. []
Q3: How does octaethylene glycol monodecyl ether influence the absorption of hydrophobic organic compounds (HOCs) like naphthalene?
A3: Octaethylene glycol monodecyl ether, particularly at concentrations exceeding its critical micelle concentration (CMC), enhances the apparent solubility and absorption rate of naphthalene in water. [] This enhancement stems from the solubilization effect of micelles formed by the surfactant. Notably, its capacity to solubilize naphthalene is influenced by its hydrophile-lipophile balance value and is lower than that of tetraethylene glycol monodecyl ether (C10E4). []
Q4: How does octaethylene glycol monodecyl ether compare to other surfactants in terms of its impact on sonochemical reactions?
A4: Studies on the ultrasound-induced reduction of gold ions (AuCl4-) to gold nanoparticles (Au(0)) highlight the role of surfactant behavior. While the efficiency of octaethylene glycol monodecyl ether is linked to its monomer concentration, alcohols like ethanol influence the reaction based on their surface excess at the gas/solution interface. [] This difference emphasizes the importance of interfacial phenomena in sonochemistry.
Q5: Has octaethylene glycol monodecyl ether been used in membrane protein research?
A5: Yes, octaethylene glycol monodecyl ether (C10E8) has been employed in membrane protein research, particularly in the purification and reconstitution of the di-tripeptide transport system (DtpT) from Lactococcus lactis. [] While it can be used for pre-extraction of crude membrane vesicles, it yields lower transport activities compared to other detergents like Triton X-100 and dodecyl maltoside when used for reconstituting DtpT into proteoliposomes. []
Q6: What are the implications of using octaethylene glycol monodecyl ether in studies involving membrane transporters?
A7: Research on the secondary multidrug transporter LmrP from Lactococcus lactis reveals that octaethylene glycol monodecyl ether, even at low concentrations, can inhibit transporter activity without disrupting the proton motive force. [] This finding highlights the potential for this surfactant to interfere with the function of membrane proteins, necessitating careful consideration when choosing detergents for membrane protein studies.
Q7: Are there any known applications of octaethylene glycol monodecyl ether in studying mixed surfactant systems?
A8: Octaethylene glycol monodecyl ether has proven valuable in understanding the adsorption kinetics of mixed surfactant systems. [] For instance, its blends with the cationic surfactant hexadecyl trimethylammonium bromide (CTAB) exhibit ideal mixing behavior in monolayers, while mixtures with the anionic fluorosurfactant ammonium perfluorononanoate (APFN) display non-ideal mixing. [] Such insights are crucial for optimizing surfactant formulations in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



